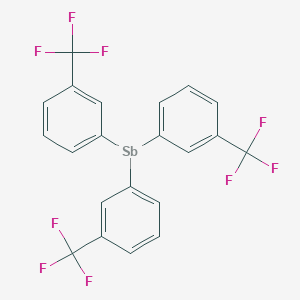

Tris(3-(trifluoromethyl)phenyl)antimony

説明

特性

CAS番号 |

386-91-4 |

|---|---|

分子式 |

C21H12F9Sb |

分子量 |

557.1 g/mol |

IUPAC名 |

tris[3-(trifluoromethyl)phenyl]stibane |

InChI |

InChI=1S/3C7H4F3.Sb/c3*8-7(9,10)6-4-2-1-3-5-6;/h3*1-2,4-5H; |

InChIキー |

FYZWFHUZJNROTI-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)[Sb](C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis of Tris(3-(trifluoromethyl)phenyl)antimony from antimony trichloride

A Technical Guide for Advanced Organometallic Preparations

Executive Summary

Tris(3-(trifluoromethyl)phenyl)antimony (often referred to as a fluorinated triarylstibine) is a critical ligand in modern organometallic catalysis. Unlike its phosphine analogs, this electron-deficient stibine exhibits unique

This guide details a robust, scalable synthesis via the Grignard route. Unlike generic protocols, this workflow addresses the specific challenges of handling electron-withdrawing trifluoromethyl substituents, which can destabilize Grignard intermediates and complicate purification.

Part 1: Retrosynthetic Analysis & Strategy

The most reliable route to symmetrical triarylstibines is the nucleophilic attack of an organometallic reagent on antimony(III) chloride (

Reaction Equation:

Strategic Considerations:

-

Stoichiometry: A slight excess of Grignard (3.1 to 3.3 equivalents) is required to prevent the formation of chloro-intermediates (

or -

Oxidation State Control: Antimony(III) is prone to oxidation to Antimony(V) (

or -

Substituent Effect: The

group is strongly electron-withdrawing. This slows the formation of the Grignard reagent, requiring aggressive activation of magnesium.

Part 2: Critical Materials & Safety Protocols

Chemical Hazard Data

| Reagent | CAS No.[1][2] | Hazard Class | Handling Note |

| Antimony Trichloride ( | 10025-91-9 | Corrosive, Hygroscopic | Hydrolyzes instantly in air to form HCl fumes. Weigh in a glovebox or use Schlenk solids addition funnel. |

| 1-Bromo-3-(trifluoromethyl)benzene | 401-78-5 | Irritant | Precursor for Grignard. Ensure dryness (<50 ppm |

| Magnesium Turnings | 7439-95-4 | Flammable Solid | Must be mechanically activated or iodine-activated. |

| Diethyl Ether ( | 60-29-7 | Peroxide Former | Distilled over Na/Benzophenone immediately before use. |

Specific Safety Warning: Fluorinated Grignards

CRITICAL: While 3-(trifluoromethyl)phenylmagnesium bromide is generally stable, poly-fluorinated aryl Grignards have a history of energetic decomposition. Always maintain reaction temperatures below reflux once the reaction initiates and ensure the concentration does not exceed 1.0 M.

Part 3: Detailed Experimental Protocol

Phase A: Preparation of the Grignard Reagent

Objective: Synthesize 3-(trifluoromethyl)phenylmagnesium bromide.

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a reflux condenser, pressure-equalizing addition funnel, and magnetic stir bar. Flush with Argon for 15 minutes.

-

Activation: Add Magnesium turnings (1.2 eq, 29.2 mmol) to the flask. Dry stir for 10 minutes. Add a single crystal of Iodine (

) and heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface. -

Initiation: Add just enough anhydrous

to cover the Mg. Add 5% of the total volume of 1-bromo-3-(trifluoromethyl)benzene (Total: 3.1 eq relative to Sb, ~75 mmol).-

Observation: Turbidity and mild exotherm indicate initiation. If no reaction occurs, add 10

L of 1,2-dibromoethane.

-

-

Addition: Dilute the remaining bromide in

(100 mL total solvent volume). Add dropwise over 45 minutes, maintaining a gentle reflux. -

Completion: Reflux for an additional 1 hour. The solution should be dark grey/brown.

Phase B: Nucleophilic Substitution (The Sb-C Bond Formation)

Objective: React Grignard with Antimony Trichloride.

-

SbCl3 Preparation: In a separate flame-dried Schlenk flask, dissolve Antimony Trichloride (1.0 eq, 24 mmol, ~5.47 g) in 40 mL of anhydrous

.-

Note:

is extremely hygroscopic. This step is best performed by weighing the solid in a glovebox or under a fast stream of Argon.

-

-

Cooling: Cool the Grignard solution (Phase A) to 0°C using an ice bath.

-

Cannulation: Transfer the

solution into the addition funnel via cannula. -

Controlled Addition: Add the

solution dropwise to the Grignard reagent over 60 minutes.-

Why: Fast addition causes local heating and may lead to biphenyl coupling side products.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A voluminous precipitate of magnesium salts (

) will form.

Phase C: Workup & Purification

Objective: Isolate the triarylstibine without oxidation.

-

Quench: Cool the mixture to 0°C. Slowly add degassed saturated aqueous

(50 mL).-

Caution: Exothermic.[3] Hydrogen gas evolution is possible from unreacted Mg.

-

-

Extraction: Separate the organic layer.[4] Extract the aqueous phase twice with

(2 x 50 mL). -

Drying: Combine organic layers, dry over anhydrous

, and filter under Argon. -

Concentration: Remove solvent under reduced pressure (Rotavap) to yield a viscous pale-yellow oil or semi-solid.

-

Crystallization: Dissolve the crude residue in a minimum amount of hot ethanol or hexane. Cool to -20°C overnight.

-

Result:Tris(3-(trifluoromethyl)phenyl)antimony precipitates as white/colorless crystals or a crystalline powder.

-

Part 4: Visualization of Workflow

Diagram 1: Reaction Mechanism & Pathway

Caption: Mechanistic pathway from aryl bromide precursor to final stibine via Grignard formation.

Diagram 2: Experimental Process Flow

Caption: Step-by-step experimental workflow for the synthesis and purification of the target stibine.

Part 5: Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

1. Nuclear Magnetic Resonance (NMR)[5]

-

NMR: This is the most diagnostic tool. You should observe a single sharp singlet around -63 ppm (referenced to

-

NMR (

-

NMR: Expect a quartet for the

2. Physical Properties[5][6][7][8]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: While unsubstituted triphenylstibine melts at ~54°C, trifluoromethyl derivatives typically exhibit higher melting points due to dipole interactions. Expect a melting range between 50°C and 80°C (analogous to similar fluorinated stibines).

-

Stability: The compound is air-stable in solid form for short periods but should be stored under inert gas to prevent slow oxidation to the stibine oxide.

Part 6: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Grignard formation due to | Use Rieke Magnesium or add 1,2-dibromoethane entrainer. Ensure reflux is vigorous during Phase A. |

| Oily Product | Presence of biphenyl impurities or residual solvent. | Recrystallize from cold pentane. If oil persists, use column chromatography (Silica, Hexane/DCM 9:1) under |

| White Powder Insoluble in Ether | Formation of Antimony(V) Oxide ( | Workup was too oxidative. Use degassed solvents and keep under Argon. Attempt reduction with |

References

-

General Synthesis of Triarylstibines

-

Grignard Reagents with Fluorinated Aromatics

-

Properties of Fluorinated Stibines

-

Commercial Reference & CAS Verification

-

Tris(3-(trifluoromethyl)phenyl)antimony (Sigma-Aldrich Product No. S818313). Link

-

Sources

- 1. 3,5-双(三氟甲基)苯基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3,5-Bis(trifluoromethyl)phenylmagnesium bromide solution | CAS 112981-69-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. rroij.com [rroij.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. Triphenylstibine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Short Note on Swartz Reaction | Filo [askfilo.com]

- 10. Anion Recognition with Antimony(III) and Bismuth(III) Triaryl‐Based Pnictogen Bonding Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Frontiers in Catalysis and Sensing: A Technical Guide to the Electronic Properties of Electron-Deficient Organoantimony Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organoantimony compounds, long considered the heavier and less reactive cousins of their phosphine and arsine counterparts, are experiencing a renaissance in modern chemistry. The ability to precisely tune their electronic properties by introducing electron-deficient moieties has unlocked a wealth of applications in catalysis, anion sensing, and materials science. This in-depth technical guide provides a comprehensive overview of the core principles governing the electronic behavior of these fascinating molecules. We will delve into the synthetic strategies for creating electron-deficient organoantimony ligands, explore advanced experimental and computational techniques for their characterization, and showcase their burgeoning applications. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the unique potential of electron-deficient organoantimony chemistry.

Introduction: The Rise of Electron-Deficient Antimony

Traditionally, triarylstibines (R₃Sb) have been utilized as L-type ligands in coordination chemistry, acting as soft Lewis donors.[1] However, the introduction of electron-withdrawing substituents on the aryl rings or oxidation of the antimony center from Sb(III) to Sb(V) dramatically alters their electronic character, transforming them into potent Lewis acids.[2][3] This enhanced Lewis acidity stems from the lowering of the energy of the σ*(Sb-X) antibonding orbitals, making the antimony center more electrophilic and capable of engaging in pnictogen bonding—a non-covalent interaction with electron-rich species.[1][4] This ability to act as tunable σ-acceptors, or "Z-ligands," when coordinated to transition metals, allows for the modulation of the metal center's reactivity, opening up new avenues in catalysis.[5][6][7]

The growing interest in these compounds is driven by their stability, often towards ambient and even aqueous conditions, and the facile tunability of their Lewis acidity, which can rival that of well-established boron-based systems.[2] This guide will provide a detailed exploration of the principles and techniques that underpin the study and application of these versatile molecules.

Strategic Design and Synthesis of Electron-Deficient Organoantimony Ligands

The journey into harnessing the power of electron-deficient organoantimony ligands begins with their synthesis. The electronic properties are primarily tuned through two key strategies: the introduction of electron-withdrawing groups and the manipulation of the antimony oxidation state.

Synthesis of Electron-Deficient Triarylstibines (Sb(III))

The most common starting point for organoantimony synthesis is the reaction of antimony trichloride (SbCl₃) with organolithium or Grignard reagents.[1] To create electron-deficient ligands, aryl groups bearing fluorine or trifluoromethyl substituents are typically employed.[2][8]

Workflow for Synthesizing Tris(pentafluorophenyl)stibine ((C₆F₅)₃Sb):

Caption: Synthetic workflow for tris(pentafluorophenyl)stibine.

Experimental Protocol: Synthesis of Tris(pentafluorophenyl)stibine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve antimony trichloride (SbCl₃) in an appropriate anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath). Slowly add a solution of pentafluorophenyllithium (C₆F₅Li) or pentafluorophenylmagnesium bromide (C₆F₅MgBr) (3 equivalents) to the stirred SbCl₃ solution. The slow addition is crucial to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if applicable.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/dichloromethane) or by column chromatography on silica gel.

Oxidation to Pentavalent Organoantimony Compounds (Sb(V))

Oxidizing the antimony center from +III to +V significantly enhances its Lewis acidity.[2][3] This is readily achieved by reacting the parent stibine with oxidizing agents such as halogens or o-quinones.[1][2]

Workflow for Oxidation of a Triarylstibine:

Caption: General workflow for the oxidation of triarylstibines.

The use of o-chloranil not only oxidizes the antimony but also forms a stable catecholato ligand, resulting in highly Lewis acidic stiboranes.[2]

Characterization of Electronic Properties

A multi-technique approach is essential for a comprehensive understanding of the electronic properties of these ligands. This typically involves a combination of electrochemical, spectroscopic, and computational methods.

Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique for probing the redox behavior of organoantimony compounds and quantifying their electron-accepting or -donating capabilities.[9][10][11] The oxidation and reduction potentials provide direct insight into the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For electron-deficient ligands, the oxidation potential is expected to be more positive, and the reduction potential less negative, compared to their electron-rich counterparts.

Experimental Protocol: Cyclic Voltammetry of an Organoantimony Compound

-

Sample Preparation: Prepare a solution of the organoantimony compound (typically 1-5 mM) in a suitable electrochemical solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solvent and electrolyte must be of high purity and anhydrous.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Data Acquisition: Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential over a desired range. It is standard practice to reference the potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple by adding a small amount of ferrocene as an internal standard.

-

Data Analysis: Analyze the resulting voltammogram to determine the peak potentials for oxidation (Epa) and reduction (Epc). For reversible or quasi-reversible processes, the half-wave potential (E₁/₂) can be calculated as (Epa + Epc)/2. These potentials can then be used to estimate the HOMO and LUMO energy levels.[10][11]

| Compound | Oxidation Potential (V vs. Fc/Fc⁺) | Reduction Potential (V vs. Fc/Fc⁺) |

| (C₆H₅)₃Sb | ~0.8 | Irreversible |

| (C₆F₅)₃Sb | > 1.2 | ~ -1.8 (quasi-reversible) |

Note: The values presented are illustrative and can vary based on experimental conditions.

Spectroscopic Characterization: UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[10] The absorption maxima (λₘₐₓ) and the onset of absorption can be used to estimate the HOMO-LUMO gap. Electron-deficient ligands typically exhibit a blue-shift in their absorption spectra compared to electron-rich analogues, indicative of a larger HOMO-LUMO gap.

Computational Modeling: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for elucidating the electronic structure of organoantimony compounds.[12][13][14] DFT calculations can provide valuable insights into:

-

Molecular Orbital Energies: Calculation of HOMO and LUMO energies and visualization of their spatial distribution. For electron-deficient stibines, the LUMO is typically centered on the antimony atom and the antibonding Sb-C orbitals.[1]

-

Electrostatic Potential Maps: These maps visualize the electron density distribution and highlight the electrophilic region (the "σ-hole") on the antimony center responsible for pnictogen bonding.[4][15]

-

Fluoride Ion Affinity (FIA): A computed measure of Lewis acidity, defined as the negative of the enthalpy change for the reaction of the Lewis acid with a fluoride anion.[2] Higher FIA values indicate stronger Lewis acidity.

Computational Workflow for Analyzing an Organoantimony Ligand:

Caption: A typical DFT workflow for electronic property analysis.

| Compound | Calculated LUMO Energy (eV) | Calculated FIA (kcal/mol) |

| (C₆H₅)₃Sb | -0.55 | 59 |

| (C₆F₅)₃Sb | -1.76 | 89 |

Data adapted from reference[1].

Applications in Research and Development

The tunable electronic properties of electron-deficient organoantimony ligands have led to their application in several cutting-edge areas of research.

Homogeneous Catalysis

Electron-deficient organoantimony compounds have emerged as potent Lewis acid catalysts for a variety of organic transformations, including Friedel-Crafts reactions.[8][16][17] Their stability and tunable acidity make them attractive alternatives to traditional Lewis acids.

Furthermore, when coordinated to a transition metal, the antimony ligand can act as a "Z-ligand," withdrawing electron density from the metal center and enhancing its electrophilicity. This has been exploited in reactions such as enyne cycloisomerization and hydroarylation.[7]

Frustrated Lewis Pair (FLP) Chemistry

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that cannot form a classical adduct.[18][19] This "unquenched" reactivity allows them to activate small molecules like H₂. Electron-deficient organoantimony compounds can serve as the Lewis acidic component in FLP systems, enabling metal-free hydrogenations and other transformations.[8]

Anion Sensing and Transport

The strong Lewis acidity and well-defined σ-hole of electron-deficient organoantimony compounds make them excellent receptors for anions.[2][5] This has been leveraged in the development of fluorescent sensors for anions like fluoride, where binding to the antimony center modulates the fluorescence output.[5] The ability to function in aqueous environments is a significant advantage in this context.[2]

Conclusion and Future Outlook

The field of electron-deficient organoantimony chemistry is rapidly evolving, moving beyond fundamental studies to practical applications. The principles and techniques outlined in this guide provide a solid foundation for researchers looking to enter this exciting area. Future developments will likely focus on the design of new chiral ligands for asymmetric catalysis, the incorporation of these motifs into advanced materials for optoelectronic applications, and their further exploration in bio-orthogonal chemistry and drug development. The versatility and tunable nature of these compounds ensure that organoantimony ligands will continue to be a fertile ground for chemical innovation.

References

-

Gabbai, F. P. (2018). Binding, Sensing, And Transporting Anions with Pnictogen Bonds: The Case of Organoantimony Lewis Acids. Accounts of Chemical Research, 51(9), 2338-2348. [Link]

-

Wikipedia. (n.d.). Organoantimony chemistry. In Wikipedia. Retrieved February 25, 2026, from [Link]

-

You, D. (2014). Organoantimony Lewis Acid as Flouride Receptors and Ligands towards Transition Metals. Texas A&M University. [Link]

-

Brown, M. D. (2021). Structural manipulation of organoantimony cations for tuneable Lewis acidity and reactivity of palladium organoantimony complexes. Nottingham Trent University. [Link]

-

Mitzel, N. W. (2024). Oxidation-dependent Lewis acidity in chalcogen adducts of Sb/P frustrated Lewis pairs. Dalton Transactions. [Link]

-

Wang, Y., et al. (2004). Cyclic Voltammetric Study of Intramolecular and Intermolecular Hypervalent Organoantimony Complexes with Sb···N Bonding. The Journal of Physical Chemistry B, 108(48), 18837–18844. [Link]

-

Sharma, R., et al. (2015). Synthesis, characterizations and crystal structures of new organoantimony(V) complexes with various isomers of fluoromethylbenzoate ligands. Journal of Organometallic Chemistry, 785, 73-82. [Link]

-

Hybl, M., et al. (2023). Synthesis, Structure, Reactivity, and Intramolecular Donor–Acceptor Interactions in a Phosphinoferrocene Stibine and Its Corresponding Phosphine Chalcogenides and Stiboranes. Inorganic Chemistry, 62(34), 13788–13802. [Link]

-

Kuhn, N., et al. (2020). Ligand Effects on the Electronic Structure of Heteroleptic Antimony‐Centered Radicals. Angewandte Chemie International Edition, 59(19), 7561-7566. [Link]

-

Gabbaï, F. P., & Melaimi, M. (2021). Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis. Chemical Science, 12(40), 13217-13227. [Link]

-

Ghosh, A. (2023). Exploring the multifaceted applications of antimony(iii/v) corrole complexes. Chemical Communications, 59(84), 12586-12602. [Link]

-

Majumdar, M. (2021). Study of the Coordination Abilities of Stibine Ligands to Gold(I). Chemistry – A European Journal, 27(60), 14930-14936. [Link]

-

Brown, M. D. (2001). Coordination and Organometallic Chemistry of Stibine Ligands. University of Southampton. [Link]

-

Gabbaï, F. P., et al. (2024). Steric Selection of Anion Binding Sites by Organoantimony(V) Pnictogen Bond Donors: An Experimental and Computational Study. Inorganic Chemistry. [Link]

-

Gabbaï, F. P., et al. (2021). Structural Evidence for Pnictogen-Centered Lewis Acidity in Cationic Platinum-Stibine Complexes Featuring Pendent Amino or Ammonium Groups. Molecules, 26(7), 1993. [Link]

-

Hybl, M., et al. (2023). Synthesis, Structure, Reactivity, and Intramolecular Donor–Acceptor Interactions in a Phosphinoferrocene Stibine and Its Corresponding Phosphine Chalcogenides and Stiboranes. Inorganic Chemistry, 62(34), 13788-13802. [Link]

-

Hybl, M., et al. (2023). Synthesis, Structure, Reactivity, and Intramolecular Donor-Acceptor Interactions in a Phosphinoferrocene Stibine and Its Corresponding Phosphine Chalcogenides and Stiboranes. Inorganic Chemistry, 62(34), 13788-13802. [Link]

-

Levason, W., & Reid, G. (2006). Developments in the Chemistry of Stibine and Bismuthine Complexes. Coordination Chemistry Reviews, 250(21-22), 2565-2594. [Link]

-

Cowley, A. H., et al. (2023). Phosphine–Stibine and Phosphine–Stiborane peri-Substituted Donor–Acceptor Complexes. Molbank, 2023(2), M1653. [Link]

-

Wang, X., et al. (2024). Applications of Antimony in Catalysis. ACS Organic & Inorganic Au. [Link]

-

Yilmaz, V. T., et al. (2023). Density functional studies of antimony complexes derived from carboxamide ligands. Journal of Molecular Structure, 1285, 135467. [Link]

-

Politzer, P., et al. (2022). The Stibium Bond or the Antimony-Centered Pnictogen Bond: The Covalently Bound Antimony Atom in Molecular Entities in Crystal Lattices as a Pnictogen Bond Donor. Molecules, 27(15), 4983. [Link]

-

Wang, X., et al. (2024). Applications of Antimony in Catalysis. ACS Organic & Inorganic Au. [Link]

-

Li, Y., et al. (2022). Ligand Tuning of Localized Surface Plasmon Resonances in Antimony-Doped Tin Oxide Nanocrystals. Nanomaterials, 12(19), 3469. [Link]

-

Li, Y., et al. (2022). Ligand Tuning of Localized Surface Plasmon Resonances in Antimony-Doped Tin Oxide Nanocrystals. Nanomaterials, 12(19), 3469. [Link]

-

Stoeckli-Evans, H., et al. (2001). Tuning the electronic properties of dppz-ligands and their palladium(ii) complexes. Dalton Transactions, (10), 1547-1554. [Link]

-

Levason, W., & Reid, G. (2006). Developments in the coordination chemistry of stibine ligands. Coordination Chemistry Reviews, 250(21-22), 2565-2594. [Link]

-

Wikipedia. (n.d.). Frustrated Lewis pair. In Wikipedia. Retrieved February 25, 2026, from [Link]

-

Gabbaï, F. P. (2024). Synthesis and reactivity of late transition metal–antimony complexes. American Chemical Society. [Link]

-

Massey, A. G., et al. (2000). Synthesis and characterisation of luminescent fluorinated organoboron compounds. Dalton Transactions, (24), 4443-4448. [Link]

-

Wang, Y., et al. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 5(2), 100588. [Link]

-

Waterman, R., et al. (2022). Tuning the Electronic Properties of Azophosphines as Ligands and Their Application in Base-Free Transfer Hydrogenation Catalysis. Organometallics, 41(16), 2201-2211. [Link]

-

Al-Masoudi, N. A., et al. (2015). DFT Study of the Interaction of Cu(II), Zn(II), Sn(II) with Carbohydrates in Aqueous Solution. Journal of Chemistry, 2015, 1-8. [Link]

-

Kakusui, H., & Ohe, K. (2006). Synthetic applications of organoantimony compounds. Accounts of Chemical Research, 39(8), 535-544. [Link]

-

Singh, V., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry, 25(10), 1222-1246. [Link]

-

de Souza, F. G., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of the Brazilian Chemical Society, 29(5), 1075-1084. [Link]

-

Chen, Y., et al. (2024). DFT Exploration of Metal Ion–Ligand Binding: Toward Rational Design of Chelating Agent in Semiconductor Manufacturing. Molecules, 29(2), 309. [Link]

-

Stephan, D. W. (2009). Frustrated Lewis Pairs: Metal-free Hydrogen Activation and More. Angewandte Chemie International Edition, 48(42), 7794-7797. [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Synthesis, characterization, DFT calculations and biological activity of new Schiff base complexes. Scientific Reports, 13(1), 12906. [Link]

-

Chemistry LibreTexts. (2023). RO10. Cyclic Voltammetry. Retrieved February 25, 2026, from [Link]

-

Stephan, D. W. (2017). On the concept of frustrated Lewis pairs. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2101), 20170005. [Link]

Sources

- 1. Organoantimony chemistry - Wikipedia [en.wikipedia.org]

- 2. Binding, Sensing, And Transporting Anions with Pnictogen Bonds: The Case of Organoantimony Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidation-dependent Lewis acidity in chalcogen adducts of Sb/P frustrated Lewis pairs - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01591F [pubs.rsc.org]

- 4. The Stibium Bond or the Antimony-Centered Pnictogen Bond: The Covalently Bound Antimony Atom in Molecular Entities in Crystal Lattices as a Pnictogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tdl-ir.tdl.org [tdl-ir.tdl.org]

- 6. Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00332A [pubs.rsc.org]

- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 8. Structural manipulation of organoantimony cations for tuneable Lewis acidity and reactivity of palladium organoantimony complexes - IRep - Nottingham Trent University [irep.ntu.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ligand Effects on the Electronic Structure of Heteroleptic Antimony‐Centered Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Structure, Reactivity, and Intramolecular Donor–Acceptor Interactions in a Phosphinoferrocene Stibine and Its Corresponding Phosphine Chalcogenides and Stiboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. davidpublisher.com [davidpublisher.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Applications of Antimony in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]

- 19. On the concept of frustrated Lewis pairs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Weight and Physical Characteristics of Fluorinated Triphenylantimony

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and physical properties of fluorinated triphenylantimony compounds. As a Senior Application Scientist, the following content synthesizes foundational chemical principles with practical, field-tested methodologies to offer a robust resource for professionals engaged in advanced chemical research and development.

Introduction: The Strategic Advantage of Fluorination in Organoantimony Chemistry

The targeted incorporation of fluorine into organic molecules is a powerful strategy in medicinal chemistry and materials science. Fluorination can significantly modulate the physicochemical properties of a parent compound, leading to improvements in metabolic stability, lipophilicity, and biological target affinity. When applied to the organoantimony scaffold of triphenylantimony, Sb(C₆H₅)₃, this approach yields a class of derivatives with distinct electronic and steric characteristics, opening new frontiers for therapeutic and material innovations. A thorough understanding of the molecular weight and physical attributes of these fluorinated analogs is fundamental to their successful application.

Part 1: Synthesis and Molecular Weight of Fluorinated Triphenylantimony

The synthesis of fluorinated triphenylantimony compounds typically proceeds through the reaction of a fluorinated Grignard reagent with antimony trichloride (SbCl₃).[1] The precise control of stoichiometry is essential for maximizing the yield of the desired trisubstituted product.

The following protocol details a representative synthesis for a fluorinated triphenylantimony derivative, designed with self-validating checkpoints to ensure reaction integrity and product purity.

Experimental Workflow: Synthesis of Tris(4-fluorophenyl)antimony

-

Formation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (3.3 eq) are activated with a crystal of iodine. A solution of 1-bromo-4-fluorobenzene (3.0 eq) in anhydrous diethyl ether is added dropwise. The exothermic reaction is controlled by the rate of addition, followed by reflux for 1-2 hours to ensure complete formation of (4-fluorophenyl)magnesium bromide.

-

Reaction with Antimony Trichloride: The Grignard solution is cooled to 0°C. A solution of antimony trichloride (SbCl₃, 1.0 eq) in anhydrous diethyl ether is added slowly with vigorous stirring.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol.

Caption: Synthetic workflow for tris(4-fluorophenyl)antimony.

Accurate molecular weight determination is non-negotiable for the unambiguous identification of the synthesized compound. High-resolution mass spectrometry (HRMS) stands as the definitive technique.

Table 1: Molecular Weights of Key Triphenylantimony Compounds

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| Triphenylantimony | C₁₈H₁₅Sb | 353.08[2][3][4] |

| Tris(4-fluorophenyl)antimony | C₁₈H₁₂F₃Sb | 407.05 |

| Tris(pentafluorophenyl)antimony | C₁₈F₁₅Sb | 623.88 |

| Note: Molecular weights are calculated based on the most common isotopes. |

Protocol for High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified compound (approx. 1 mg/mL) is prepared in a volatile solvent such as acetonitrile.

-

Instrumentation: An electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is recommended.

-

Data Acquisition: The sample is infused into the ion source, and the mass spectrum is acquired in positive ion mode.

-

Analysis: The molecular ion peak [M]⁺ or a common adduct like [M+H]⁺ is identified. The high-resolution data enables the determination of the elemental composition, confirming the successful synthesis.

Part 2: Core Physical Characteristics

The physical properties of fluorinated triphenylantimony compounds are critical determinants of their handling, formulation, and ultimate utility.

The melting point is a fundamental physical constant that offers a rapid assessment of purity. Fluorination can significantly alter the melting point by influencing crystal lattice energies and intermolecular forces.

Table 2: Melting Points of Triphenylantimony and its Fluorinated Analogs

| Compound Name | Melting Point (°C) |

| Triphenylantimony | 52-54[2][3][5] |

| Tris(4-fluorophenyl)antimony | 103-105 |

| Tris(pentafluorophenyl)antimony | 114-116 |

Melting Point Determination Protocol

-

Sample Preparation: A small amount of the dry, purified compound is finely powdered.

-

Capillary Loading: The powder is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary is placed in a calibrated melting point apparatus and heated slowly (1-2 °C/min) near the expected melting point.

-

Observation: The temperature range from the first appearance of liquid to complete liquefaction is recorded. A narrow range is indicative of high purity.

The solubility profile of a compound is paramount for its application in solution-based synthesis and formulation. Fluorination tends to increase lipophilicity, thereby altering solubility in organic solvents.[6]

Table 3: Qualitative Solubility of Triphenylantimony and Fluorinated Derivatives

| Solvent | Triphenylantimony | Tris(4-fluorophenyl)antimony | Tris(pentafluorophenyl)antimony |

| Water | Insoluble[3][5] | Insoluble | Insoluble |

| Dichloromethane | Very Soluble | Very Soluble | Soluble |

| Diethyl Ether | Very Soluble | Very Soluble | Soluble |

| Hexane | Soluble | Soluble | Sparingly Soluble |

| Ethanol | Soluble | Soluble | Sparingly Soluble |

Qualitative Solubility Testing Protocol

-

Procedure: To approximately 10 mg of the compound in a test tube, 1 mL of the solvent is added.

-

Agitation: The mixture is vortexed for 1 minute.

-

Observation: The extent of dissolution is observed and categorized as very soluble, soluble, sparingly soluble, or insoluble.

Caption: Workflow for the physicochemical characterization of fluorinated triphenylantimony.

Conclusion

Fluorinated triphenylantimony compounds offer a versatile platform for scientific innovation. The ability to tune their physicochemical properties through strategic fluorination makes them highly attractive for applications in drug discovery and materials science. The rigorous characterization of their molecular weight and physical properties, as detailed in this guide, is a critical prerequisite for their effective and reproducible use in advanced research and development.

References

- Bieler, S., & Gladysz, J. A. (1998). Selective Solubility of Organometallic Complexes in Saturated Fluorocarbons. Synthesis of Cyclopentadienyl Ligands with Fluorinated Ponytails. Organometallics, 17(18), 3845–3853.

- Yasuike, S., Ohta, T., & Furukawa, I. (2003). [Synthesis and properties of optically active organoantimony compounds]. Yakugaku Zasshi, 123(7), 577-586.

- Kulkarni, P., et al. (2023). Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. STAR Protocols, 4(3), 102471.

- Winter, C. H. (1994). Organometallic Fluorides: Compounds Containing Carbon−Metal−Fluorine Fragments of d-Block Metals. Chemical Reviews, 94(4), 863-893.

-

Wikipedia. (2024, February 15). Organofluorine chemistry. Retrieved from [Link]

- Ni, C., & Hu, J. (2012). Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard University.

- Grushin, V. V. (2010). The organometallic fluorine chemistry of palladium and rhodium: studies toward aromatic C-F bond formation. Accounts of Chemical Research, 43(1), 160-171.

-

Wikipedia. (2024, February 1). Organoantimony chemistry. Retrieved from [Link]

- Kakada, S. V., et al. (2022). Organic antimony compounds. Synthesis, structure, possibilities of practical application. Russian Chemical Reviews, 91(1), RCR5023.

- Nakashima, H., et al. (2016). A versatile synthesis of triarylantimony difluorides by fluorination of triarylstibanes with nitrosyl tetrafluoroborate and their antitumor activity. Tetrahedron Letters, 57(38), 4316-4319.

- Sharutin, V. V., et al. (2025). Synthesis and structural features of tris(4-fluorophenyl)antimony dipropiolate. Russian Journal of General Chemistry, 95(12).

- Sharutin, V. V., & Sharutina, O. K. (2016). Synthesis, structure, and reactions of tris(4-fluorophenyl)antimony dibromide. Russian Journal of General Chemistry, 86(9), 2096–2100.

- Sbus, C., & Dagorne, S. (2025).

- Efremov, A. N., et al. (2022). SYNTHESIS AND STRUCTURE OF TRIS(4-FLUOROPHENYL)ANTIMONY (4-FC6H4)3SbX2 DERIVATIVES (X = OC6H3F2-2,4, OC(O)C6H3F2-2,5, OC(O)C≡CPh). Russian Journal of General Chemistry, 92(3), 465-471.

- Singh, S., et al. (2021). Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and their Precursors. Chemistry – An Asian Journal, 16(21), 3362-3367.

- Breiner, G. E., et al. (2024). Steric Selection of Anion Binding Sites by Organoantimony(V)

-

Capot Chemical Co., Ltd. (n.d.). Pharmaceutical and chemical intermediates,CAS#:603-36-1,三苯基锑,Triphenylantimony. Retrieved from [Link]

- Sharma, P., et al. (2020). Synthesis and structures of organoantimony compounds containing intramolecular Sb–N interactions. Journal of Organometallic Chemistry, 910, 121133.

-

National Center for Biotechnology Information. (n.d.). Antimony trifluoride. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Triphenylantimony. PubChem. Retrieved from [Link]

-

Wikipedia. (2024, February 15). Antimony pentafluoride. Retrieved from [Link]

- Welch, G. C., et al. (2025). Tris(pentafluorophenyl)

-

Wikipedia. (2024, February 15). Tris(pentafluorophenyl)borane. Retrieved from [Link]

Sources

- 1. Organoantimony chemistry - Wikipedia [en.wikipedia.org]

- 2. semiconductor.alfachemic.com [semiconductor.alfachemic.com]

- 3. Pharmaceutical and chemical intermediates,CAS#:603-36-1,三苯基锑,Triphenylantimony [en.chemfish.com]

- 4. Triphenylantimony | C18H15Sb | CID 11777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

Advanced Steric Parameterization: Tolman Cone Angle Determination for Tris(3-(trifluoromethyl)phenyl)antimony

The following technical guide is structured to provide a rigorous, self-contained methodology for determining the steric parameters of Tris(3-(trifluoromethyl)phenyl)antimony. It moves beyond simple definitions to actionable computational and experimental protocols.[1]

andExecutive Summary

Tris(3-(trifluoromethyl)phenyl)antimony (denoted herein as

This guide provides a corrected computational workflow to calculate the Effective Cone Angle (

Theoretical Framework: The Stibine Divergence

The Tolman Definition vs. Reality

Chadwick Tolman’s original definition relies on a fixed distance (

The Impact of meta-Substitution

In

-

Van der Waals Radius (

): -

Rotational Profile: The

group adds a rotational volume that must be integrated over 360° or treated via Boltzmann-weighted conformer analysis.

Computational Methodology (The Protocol)

This section details the self-validating workflow to determine

Step-by-Step Workflow

Phase I: Conformer Generation The meta-substitution allows for multiple rotamers (e.g., endo/exo relative to the Sb lone pair).[2]

-

Generate Rotamers: Create 10-20 starting geometries varying the phenyl ring torsion angles.

-

Force Field Screening: Use MMFF94 or UFF to filter high-energy steric clashes.

-

Selection: Retain conformers within 5 kcal/mol of the global minimum.

Phase II: DFT Optimization

-

Software: Gaussian 16 / ORCA 5.0.

-

Functional/Basis: B3LYP-D3(BJ) / def2-SVP (Sb: def2-ECP).

-

Rationale: Dispersion correction (D3) is critical for capturing attractive

or

-

-

Model System: Optimize the free ligand (

) and the nickel complex-

Note: For the "Exact" angle, optimizing the free ligand and placing a dummy atom is faster, but optimizing the full complex yields the true

.

-

Phase III: Cone Angle Extraction (SambVca Method) Use the SambVca 2.1 algorithm (Cavallo et al.) to integrate the steric volume.[2]

-

Coordination Axis: Vector connecting Sb to the Dummy Metal (M).[2]

-

Sphere Radius (

): 3.5 \AA (standard) or adjusted to encompass the -

Mesh: 0.05 \AA.

Visualization of the Workflow

Caption: Workflow for deriving the Exact Cone Angle (

Data Analysis & Reference Values

Since specific experimental values for

Comparative Steric Table

| Ligand | Substituent | Bond Length ( | Tolman Angle ( | Notes |

| H | 2.28 \AA | 145° | Standard Reference | |

| H | ~2.55 \AA | 143° | Longer bond reduces angle despite larger Sb radius.[2] | |

| 2.28 \AA | 165° | Meta-methyl adds ~20°.[2] | ||

| ~2.55 \AA | 158° - 165° | Predicted Range |

Interpretation

-

The "Meta" Effect: Adding a methyl group at the meta position of

increases the angle from 145° to 165°. The -

The "Stibine" Dampening: While the ligand itself is wider, the vertex (Metal) is further away.

Implications for Drug Development & Catalysis[7]

Catalyst Design

For researchers utilizing

-

Dissociation Energy: The steric bulk (160°+) promotes the formation of mono-ligated species

, which is often the active catalyst in oxidative addition of hindered substrates.[2] -

Reductive Elimination: The large bite angle and cone angle accelerate reductive elimination, useful for forming crowded C-C or C-N bonds in API synthesis.

Stability

The

References

-

Tolman, C. A. (1977).[2] "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis". Chemical Reviews, 77(3), 313–348.[2] Link

-

Clavier, H., & Nolan, S. P. (2010).[2] "Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands: Steric Parameters for Organometallic Chemistry". Chemical Communications, 46, 841-861. Link

-

Müller, T. E., & Mingos, D. M. P. (1995). "Determination of Cone Angles for Bulky Phosphine Ligands". Transition Metal Chemistry, 20, 533–539. Link[2]

-

Cavallo, L., et al. (2016).[2] "SambVca 2.0: A Web Tool for the Calculation of the Buried Volume of Steric Ligands". Journal of Computational Chemistry. Link

-

Jover, J., et al. (2010).[2] "Computational Assessment on the Tolman Cone Angles for P-Ligands". Dalton Transactions, 39, 6231-6243. Link[2]

Sources

- 1. Bond length - Wikipedia [en.wikipedia.org]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. Triphenylantimony | C18H15Sb | CID 11777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TRIS(3-(TRIFLUOROMETHYL)PHENYL)ANTIMONY AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Introduction: Harnessing Extreme Electrophilicity for C-H Functionalization

An Application Guide to C-H Activation Using Fluorinated Antimony Catalysts

For Researchers, Scientists, and Drug Development Professionals

Direct carbon-hydrogen (C-H) bond functionalization is a paramount goal in modern organic synthesis, offering the potential to construct complex molecules from simple precursors in a more atom- and step-economical fashion. This approach circumvents the need for pre-functionalized starting materials, streamlining synthetic routes to valuable compounds. At the heart of many C-H activation strategies lies the need for highly reactive catalysts capable of cleaving these typically inert bonds.

Fluorinated antimony catalysts, particularly those derived from antimony pentafluoride (SbF₅), represent a class of exceptionally potent Lewis acids and superacids. Their unparalleled ability to abstract hydrides or protonate even weakly basic substrates generates highly electrophilic intermediates, enabling the functionalization of unactivated C-H bonds. When combined with hydrogen fluoride (HF), SbF₅ forms fluoroantimonic acid, one of the strongest known superacids, capable of protonating saturated hydrocarbons.[1][2] This guide provides a detailed protocol for the preparation and application of a supported fluorinated antimony catalyst for the C-H activation and functionalization of aromatic compounds, a reaction of broad utility in chemical synthesis.

The causality behind this choice of catalyst lies in its extreme electrophilicity. The antimony(V) center, rendered highly electron-deficient by five fluorine substituents, exhibits a profound Lewis acidity.[3][4] This allows it to activate alkyl halides or other electrophile precursors far more effectively than classical Lewis acids, leading to C-H functionalization under conditions that might otherwise be unreactive.

CRITICAL SAFETY PRECAUTIONS: Handling Antimony Pentafluoride (SbF₅) and Derivatives

WARNING: Antimony pentafluoride and its derivatives, including fluoroantimonic acid, are extremely corrosive, toxic, and violently reactive with water.[5][6][7] Severe skin and eye burns, as well as fatal respiratory damage, can occur upon exposure. All manipulations must be performed with extreme caution by trained personnel.

| Hazard | Precautionary Measure | References |

| Extreme Corrosivity | Always use personal protective equipment (PPE): chemical-resistant gloves (neoprene or butyl rubber), a chemical-resistant lab coat, chemical splash goggles, and a full-face shield.[5][7] | [5][7] |

| High Reactivity with Water | Strictly anhydrous conditions are mandatory. All glassware must be oven- or flame-dried. Reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). SbF₅ reacts violently with water, producing toxic and corrosive HF gas.[6][8] | [6][8] |

| Toxicity & Inhalation Hazard | All operations must be performed in a certified, high-performance chemical fume hood. Avoid inhalation of vapors at all costs. Respiratory protection may be necessary depending on the operation.[7][9] | [7][9] |

| Storage | Store in tightly sealed containers made of compatible materials (e.g., PTFE, specialized plastics, or aluminum). SbF₅ corrodes glass and many metals. Store in a cool, dry, well-ventilated area away from incompatible materials.[5][7] | [5][7] |

| Spill & Emergency | Evacuate the area immediately. Only trained personnel with full PPE should manage spills. Use inert absorbents like sand or vermiculite. DO NOT use water or combustible materials. Neutralize residues carefully with a suitable base (e.g., sodium bicarbonate) and dispose of as hazardous waste according to local regulations.[5][6] | [5][6] |

Part 1: Protocol for Catalyst Preparation (Supported SbF₅)

For improved handling and stability, SbF₅ can be supported on porous materials. This protocol describes the preparation of a supported SbF₅ catalyst on porous aluminum fluoride (AlF₃), which mitigates some of the hazards associated with handling the neat liquid.[10]

Materials and Equipment

-

Antimony pentachloride (SbCl₅)

-

Anhydrous hydrogen fluoride (AHF) - EXTREME HAZARD

-

Porous aluminum fluoride (AlF₃) support

-

PTFE or other fluoropolymer-lined reactor

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or glovebox

Step-by-Step Procedure

-

Support Preparation: Dry the porous AlF₃ support under high vacuum at >150 °C for at least 12 hours to remove all traces of water.

-

Impregnation: In a glovebox or under a positive pressure of inert gas, suspend the dried AlF₃ (10 g) in an anhydrous, inert solvent (e.g., perfluorodecalin, 50 mL) within the PTFE-lined reactor.

-

To this suspension, slowly add a solution of SbCl₅ (e.g., 2 g in 10 mL of the same solvent) dropwise with stirring.

-

Stir the mixture at room temperature for 4-6 hours to ensure complete impregnation of the support.

-

Fluorination: Cool the reactor to 0 °C. Carefully condense anhydrous hydrogen fluoride (AHF) into the reactor. This step is extremely hazardous and must be performed with appropriate safety measures and equipment. The AHF will react with the supported SbCl₅ to form SbF₅ and HCl gas.

-

Causality: The fluorination step is essential to convert the chloride precursor to the highly Lewis acidic fluoride form. The reaction is SbCl₅ + 5HF -> SbF₅ + 5HCl.

-

-

Slowly warm the reactor to room temperature and then to ~50 °C, allowing the HCl byproduct to be safely vented through a basic scrubber (e.g., NaOH or NaHCO₃ solution).

-

Drying and Isolation: Once HCl evolution has ceased, remove the remaining AHF and solvent under a stream of inert gas, followed by vacuum drying.

-

The resulting free-flowing powder is the supported SbF₅/AlF₃ catalyst. Store it under a strict inert atmosphere.

Catalyst Characterization

The prepared catalyst can be characterized by techniques such as BET surface area measurement to confirm porosity, and X-ray photoelectron spectroscopy (XPS) to verify the presence and oxidation state of antimony.[10]

Part 2: Protocol for C-H Alkylation of Arenes

This protocol details a representative application of the supported SbF₅ catalyst in the Friedel-Crafts alkylation of benzene with an alkyl halide. This reaction is a classic example of electrophilic C-H functionalization.[11]

Materials and Equipment

-

Supported SbF₅/AlF₃ catalyst (prepared as in Part 1)

-

Anhydrous benzene (or other arene substrate)

-

Alkyl halide (e.g., tert-butyl chloride)

-

Anhydrous, inert solvent (e.g., dichloromethane, if required)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and heating mantle

-

Syringes for liquid transfer

Step-by-Step Procedure

-

Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet.

-

Catalyst Addition: Under a positive flow of inert gas, add the supported SbF₅/AlF₃ catalyst (e.g., 5 mol% relative to the limiting reagent).

-

Reagent Addition: Add anhydrous benzene (e.g., 10 mmol, serves as both reactant and solvent).

-

Commence stirring and bring the reaction mixture to the desired temperature (e.g., 40 °C).

-

Initiation: Slowly add the alkylating agent, tert-butyl chloride (e.g., 5 mmol, the limiting reagent), via syringe over 10 minutes.

-

Causality: The superacidic catalyst activates the alkyl chloride, facilitating the formation of a highly reactive tert-butyl carbocation. This potent electrophile then attacks the C-H bond of the benzene ring.

-

-

Reaction Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by GC or TLC.

-

Reaction Completion: Once the starting material is consumed (typically 1-4 hours), cool the reaction mixture to room temperature.

Work-up and Purification Procedure (CRITICAL SAFETY)

-

Quenching - Step 1 (Dilution): Under an inert atmosphere, dilute the reaction mixture with an equal volume of anhydrous, inert solvent like dichloromethane. This helps to moderate the subsequent quenching step.

-

Quenching - Step 2 (Neutralization): Prepare a separate flask containing a stirred, ice-cold, saturated solution of sodium bicarbonate (NaHCO₃).

-

EXTREMELY SLOWLY , using a cannula or dropping funnel, transfer the diluted reaction mixture into the stirred NaHCO₃ solution. This step is highly exothermic and will release gas (CO₂). Maintain vigorous stirring and slow addition to control the quench.

-

Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).[12]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography or distillation to yield the pure alkylated arene.

Visualization of Workflow and Mechanism

Caption: Experimental workflow for C-H activation.

Mechanistic Discussion

The C-H activation proceeds via an electrophilic aromatic substitution (EAS) mechanism, greatly accelerated by the superacidic nature of the fluorinated antimony catalyst.

-

Generation of a Potent Electrophile: The SbF₅ catalyst, with its immense Lewis acidity, abstracts the halide from the alkyl halide (R-X), generating a highly reactive carbocation (R⁺) or a tightly-bound ion pair [R]⁺[X-SbF₅]⁻.[11]

-

Electrophilic Attack (C-H Activation): The electron-rich π-system of the arene attacks the carbocation. This step forms a resonance-stabilized cationic intermediate known as a Wheland intermediate or sigma complex. This is the effective C-H bond activation step, where a C-H bond is converted into a C-C bond and a protonated arene.

-

Deprotonation/Regeneration: A weak base, such as the [X-SbF₅]⁻ anion or another arene molecule, removes the proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring, yielding the final alkylated product and regenerating the acidic catalyst.

Caption: Simplified catalytic cycle for C-H alkylation.

Representative Substrate Scope

The reaction is generally applicable to various arenes and electrophiles, with reactivity governed by the principles of electrophilic aromatic substitution.

| Arene Substrate | Alkylating Agent | Expected Product | Relative Rate |

| Benzene | tert-Butyl Chloride | tert-Butylbenzene | Baseline |

| Toluene | tert-Butyl Chloride | p-tert-Butyltoluene (major) | Faster |

| Anisole | Isopropyl Bromide | p-Isopropylanisole (major) | Much Faster |

| Chlorobenzene | tert-Butyl Chloride | p-tert-Butylchlorobenzene (major) | Slower |

Note: This table is illustrative. Actual yields and isomer ratios depend on specific reaction conditions.

References

- How to Implement Safety Measures for Fluoroantimonic Acid?

- Antimony pentafluoride.

- Applications of Antimony in Catalysis. ACS Organic & Inorganic Au. (2024).

- Fluoroantimonic acid - Safety D

- ICSC 0220 - ANTIMONY PENTAFLUORIDE.

- Antimony(V) fluoride. Santa Cruz Biotechnology.

- Synthesis of Antimony Z-Ligand Complexes and Main Group Lewis Acids for Use in C

- Are Ar3SbCl2 Species Lewis Acidic? Exploration of the Concept and Pnictogen Bond Catalysis Using a Geometrically Constrained Example. PMC - NIH.

- LEWIS ACIDIC BEHAVIOR OF ANTIMONY: APPLICATIONS IN C

- Mastering Reactivity: Safety and Handling of Antimony Pentafluoride (SbF5). NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- Modifying the reactivity of a solid Lewis acid: niobium and antimony doped nanoscopic aluminum fluoride. Catalysis Science & Technology (RSC Publishing).

- Investigation into antimony pentafluoride-based catalyst in preparing organo-fluorine compounds.

- Understanding the Acid Workup: A Key Step in Organic Chemistry.

- Raising the Standards of Catalysis with Fluoroantimonic Acid.

- How to Use Fluoroantimonic Acid for Advanced Reaction Techniques?

- 4.7: Reaction Work-Ups. Chemistry LibreTexts. (2021).

- Heterogeneous catalysis by solid superacids. 25. Antimony pentafluoride/graphite catalyzed oxidative carbonylation of methyl hal. American Chemical Society.

- Theory of Aqueous Workup. University of York.

- Antimony pentafluoride. Wikipedia.

- Reaction Workup – Cooperative Organic Chemistry Student Labor

- Hydroxylation of Benzene via C-H Activation Using Bimetallic CuAg@g-C3N4. PMC - NIH.

- A Comparative Guide to Catalysts for Friedel-Crafts Acyl

- Applications of Friedel–Crafts reactions in total synthesis of n

- How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry.

- Chapter 20 Issues relevant to C-H activation at platinum(II): comparative studies between cationic, zwitterionic, and neutral pl. Department of Chemistry and Chemical Biology.

- Heterogeneous Metal-catalyzed C-H Functionalization Reactions: The Environmentally Benign Pathway for Industrial Applic

- A Change in C–H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionaliz

- 12BL Experiment 10: Friedel Crafts Acyl

- "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology.

- Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activ

Sources

- 1. Raising the Standards of Catalysis with Fluoroantimonic Acid [eureka.patsnap.com]

- 2. How to Use Fluoroantimonic Acid for Advanced Reaction Techniques? [eureka.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 5. How to Implement Safety Measures for Fluoroantimonic Acid? [eureka.patsnap.com]

- 6. ICSC 0220 - ANTIMONY PENTAFLUORIDE [chemicalsafety.ilo.org]

- 7. nbinno.com [nbinno.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Investigation into antimony pentafluoride-based catalyst in preparing organo-fluorine compounds - 北京理工大学 [pure.bit.edu.cn]

- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]

Engineering Electron-Deficient Stibine Complexes: Protocols for Tris(3-(trifluoromethyl)phenyl)antimony

Application Note: AN-SB-CF3-001

Executive Summary

This guide details the synthesis, complexation, and application of Tris(3-(trifluoromethyl)phenyl)antimony (referred to herein as L-Sb-CF3 ). Unlike ubiquitous phosphine ligands, L-Sb-CF3 represents a class of "heavy" Group 15 ligands characterized by attenuated

The inclusion of the electron-withdrawing trifluoromethyl (-CF

-

Catalysis: Creating highly electrophilic metal centers (e.g., Pd(II), Pt(II)) that facilitate Lewis-acid-promoted activation steps.

-

Medicinal Chemistry: Developing non-platinum metallodrugs where the stibine ligand modulates lipophilicity and cytotoxicity profiles.

Ligand Synthesis: L-Sb-CF3

Rationale: Commercial availability of specific fluorinated stibines is limited. The most robust route utilizes a Grignard reagent derived from 1-bromo-3-(trifluoromethyl)benzene. The meta-substitution is kinetically stable and avoids the steric crowding often seen with ortho-substituted analogues.

Protocol 1: Synthesis of Tris(3-(trifluoromethyl)phenyl)antimony

Reaction:

Reagents & Equipment[1]

-

Precursor: 1-Bromo-3-(trifluoromethyl)benzene (CAS: 401-78-5).

-

Metal Source: Antimony(III) chloride (

), anhydrous (99.9%). -

Solvent: Tetrahydrofuran (THF), anhydrous/degassed.

-

Apparatus: 500 mL 3-neck round-bottom flask, Schlenk line (Argon atmosphere), addition funnel.

Step-by-Step Procedure

-

Grignard Preparation:

-

Charge the flask with Mg turnings (1.1 eq) and activate with iodine crystals.

-

Add dry THF (50 mL).

-

Add 1-Bromo-3-(trifluoromethyl)benzene (3.3 eq relative to Sb) dropwise. Initiate reflux to sustain Grignard formation.

-

Critical Insight: The electron-withdrawing

group can slow Grignard initiation; use a heat gun or dibromoethane initiator if necessary.

-

-

Transmetallation:

-

Cool the Grignard solution to 0°C.

-

Dissolve

(1.0 eq) in THF (20 mL) and transfer to the addition funnel. -

Add the

solution dropwise over 60 minutes. Caution: Exothermic.

-

-

Workup:

-

Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench with saturated aqueous

(degassed). -

Extract with Diethyl Ether (

mL). -

Dry organic layer over

and concentrate under reduced pressure.

-

-

Purification:

-

Recrystallize from hot Ethanol or Methanol.

-

Yield Target: >75% as white crystalline needles.

-

Visualization: Ligand Synthesis Workflow

Caption: Workflow for the Grignard-based synthesis of the fluorinated stibine ligand.

Metal Complexation Protocols

Strategy: Stibines are softer ligands than phosphines. They coordinate well with soft metals (Pd, Pt, Rh). The following protocols focus on Group 10 metals, which are most relevant for catalysis and biological studies.

Protocol 2A: Palladium(II) Complexation

Target:

-

Precursor: Dissolve

(Bis(benzonitrile)palladium(II) chloride) in Dichloromethane (DCM). -

Addition: Add L-Sb-CF3 (2.05 eq) dissolved in DCM dropwise at RT.

-

Observation: The orange solution will lighten to yellow/pale orange.

-

Isolation: Stir for 2 hours. Concentrate to ~5 mL. Add excess Pentane to precipitate the complex.

-

Filtration: Filter the yellow solid and wash with cold Pentane.

Protocol 2B: Platinum(II) Complexation (Aqueous/Organic Interface)

Target:

-

Aqueous Phase: Dissolve

in minimal distilled water. -

Organic Phase: Dissolve L-Sb-CF3 (2.1 eq) in Acetone/Ethanol (1:1 mix).

-

Reaction: Mix phases and heat to 60°C for 4 hours.

-

Workup: The complex precipitates or oils out. Cool to 4°C to maximize precipitation.

-

Isomerism Note: Stibine complexes often favor the trans geometry due to steric bulk, but cis isomers are possible in polar solvents. Check via X-ray.[2]

Data Summary: Complex Properties

| Complex | Precursor | Solvent | Color | Geometry (Likely) | Application |

| Pd-Sb-1 | DCM | Yellow | Trans | Catalysis (C-H Activation) | |

| Pt-Sb-1 | Water/Acetone | Off-White | Cis/Trans Mix | Cytotoxicity (Tumor) | |

| Rh-Sb-1 | Benzene | Orange | Square Planar | Hydroformylation |

Characterization Strategy

Validation of the

Nuclear Magnetic Resonance (NMR)[5][6][7][8]

-

NMR: The trifluoromethyl group provides a sensitive handle.

-

Free Ligand: Single singlet around -63 ppm.

-

Complex: Coordination to a metal often induces a slight downfield shift (deshielding) or splitting if rotation is restricted.

-

- NMR: Aromatic region (7.5 - 8.5 ppm). Look for the specific splitting pattern of the meta-substituted ring (singlet for the proton between Sb and CF3).

X-Ray Crystallography

This is the gold standard.

-

Key Metric:

bond length.[3] -

Expectation: For Pd(II), typical

bond lengths are 2.50–2.60 Å. -

Steric Map: The

groups increase the "Buried Volume" (%Vbur) compared to

Applications & Mechanism

A. Catalytic "Lewis Acidic" Activation

Unlike phosphines, which pump electron density into the metal (

-

Effect: This renders the metal center more electrophilic (positive character).

-

Use Case: Facilitates the nucleophilic attack on coordinated substrates (e.g., alkene activation in hydroamination).

B. Biological Activity (Metallodrugs)

Antimony complexes are historically significant (e.g., Leishmaniasis treatment).[4]

-

Mechanism: Sb(III) complexes can bind to thiol groups (-SH) in enzymes (e.g., Trypanothione reductase), disrupting parasite/tumor redox homeostasis.

-

Advantage of

: Increases lipophilicity (

Visualization: Biological Mechanism of Action

Caption: Proposed mechanism for cytotoxicity of lipophilic stibine complexes.

Safety & Handling

-

Toxicity: Organoantimony compounds are toxic if swallowed or inhaled.[5] They share toxicological profiles with arsenic but are generally less acute.[4]

-

Environment: Toxic to aquatic life with long-lasting effects.[5] All waste must be segregated as "Heavy Metal Organic Waste."

-

Stability: While

is air-stable, solutions should be handled under inert gas to prevent slow oxidation to stibine oxides (

References

-

Synthesis of Fluorinated Aryl Stibines: Levason, W., & Spicer, M. D. (1987). Coordination chemistry of stibines. Coordination Chemistry Reviews, 76, 45-120. Link (Foundational text on stibine ligand synthesis and properties).

-

Palladium Complexes of Fluorinated Ligands: Bardají, M., et al. (2003). Synthesis of 2,4,6-tris(trifluoromethyl)phenyl complexes of gold and thallium. Dalton Transactions.[3][6] Link (Provides analogous protocols for handling highly fluorinated aryl-metal species).

-

Lewis Acidity of Fluorinated Group 15/13 Compounds: Melen, R. L., et al. (2023).[6][7] Synthesis and Lewis acidity of fluorinated triaryl borates. Dalton Transactions, 52, 1820-1825.[6] Link (Establishes the electronic effects of fluorinated aryl groups on main group centers).

-

Biological Activity of Antimony Complexes: Tiekink, E. R. T. (2002). Antimony and bismuth compounds in oncology. Critical Reviews in Oncology/Hematology, 42(3), 217-224. Link (Review of antitumor mechanisms relevant to the described complexes).

-

General Properties of Triphenylantimony (Analogue): PubChem. Triphenylantimony (CAS 603-36-1).[8][9] National Library of Medicine. Link (Safety and physical property baseline for triarylstibines).

Sources

- 1. DSpace [kb.osu.edu]

- 2. Synthesis, structure, theoretical studies, and Ligand exchange reactions of monomeric, T-shaped arylpalladium(II) halide complexes with an additional, weak agostic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coordination of a stibine oxide to a Lewis acidic stiborane at the upper rim of the biphenylene backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. chemos.de [chemos.de]

- 6. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. CAS 603-36-1: Triphenylantimony | CymitQuimica [cymitquimica.com]

- 9. Triphenylstibine - Wikipedia [en.wikipedia.org]

Application Notes & Protocols for Handling Air-Sensitive Organoantimony Compounds

Introduction

Organoantimony compounds are a fascinating class of molecules that hold significant promise in fields ranging from organic synthesis and catalysis to materials science.[1][2] Their unique electronic properties, stemming from antimony's position in the p-block, allow for multifaceted reactivity, including roles as Lewis acids, Lewis bases, and participants in redox chemistry.[1][3] However, the very reactivity that makes these compounds valuable also renders many of them highly sensitive to atmospheric conditions. This guide provides a comprehensive framework for the safe and effective handling of air-sensitive organoantimony compounds, grounded in established laboratory techniques and safety principles.

The primary challenge in working with these compounds lies in their propensity to react with oxygen and water.[1][4] Trivalent organoantimony species (stibines, R₃Sb), in particular, are susceptible to oxidation to form stibine oxides (R₃SbO) and hydrolysis, leading to decomposition.[1][3] The stability of these compounds is highly dependent on the electronic nature of the ligands and the oxidation state of the antimony center.[1] Furthermore, antimony compounds exhibit significant toxicity, with trivalent forms generally being more toxic than their pentavalent counterparts.[5] Therefore, meticulous adherence to inert atmosphere techniques is not only essential for experimental success but is a critical safety mandate.

This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the protocols. By understanding the causality of each step, from glassware preparation to waste disposal, operators can develop the expertise required to work confidently and safely with these reactive molecules.

Section 1: Foundational Principles of Inert Atmosphere Chemistry

The successful manipulation of organoantimony compounds hinges on the rigorous exclusion of atmospheric oxygen and moisture.[6][7] This is achieved by creating and maintaining an inert atmosphere, typically using high-purity nitrogen or argon gas.

-

Choice of Inert Gas: Both nitrogen (N₂) and argon (Ar) are commonly used. Argon is denser than air, which can be advantageous as it helps to blanket the reaction mixture. While more expensive, argon is preferred for reactions involving reagents that may react with nitrogen, such as certain lithium species or transition metal complexes. For most organoantimony chemistry, nitrogen is a suitable and cost-effective choice.[6]

-

Solvent and Reagent Purity: The inert atmosphere is only as good as the materials used within it. All solvents must be rigorously dried and deoxygenated prior to use. Similarly, any other reagents in a reaction must be anhydrous and compatible with an inert environment.

-

Glassware Preparation: Water readily adsorbs onto the surface of glassware. Therefore, all glassware must be thoroughly dried immediately before use to prevent contamination and decomposition of the target compounds.[6][7]

Section 2: Essential Equipment

Two primary pieces of equipment are indispensable for handling air-sensitive compounds: the glovebox and the Schlenk line.[6][8]

The Glovebox

A glovebox is a sealed container that provides a recirculating atmosphere of a purified inert gas, maintaining oxygen and water levels below 1 part-per-million (ppm).[7][9] It is the ideal environment for storing, weighing, and preparing samples of highly sensitive solid organoantimony compounds.[9]

Key Applications:

-

Long-term storage of air-sensitive solids.[10]

-

Accurate weighing of reagents without exposure to air.

-

Preparation of samples for analysis (e.g., NMR spectroscopy, X-ray crystallography).[7][9]

-

Performing small-scale reactions with convenience.[9]

Protocol: Transferring Materials via Glovebox Antechamber

-

Placement: Place the items (e.g., sealed flask of compound, clean spatula, vials) inside the antechamber. Ensure that volatile or contaminating materials are not introduced into the main box.

-

Purging: Close the outer antechamber door securely.

-

Evacuation: Evacuate the antechamber using the vacuum pump. The duration depends on the antechamber size; a small antechamber may take 5-10 minutes, while a large one may require 15-20 minutes.[9]

-

Refill: Slowly refill the antechamber with the inert glovebox gas.

-

Repeat: Perform this "purge-and-refill" cycle a minimum of three times to ensure all atmospheric gases are removed.[6][9]

-

Transfer: Once the final cycle is complete and the antechamber is at positive pressure, open the inner antechamber door and move the items into the main glovebox.

Caption: Glovebox Antechamber Purge Cycle.

The Schlenk Line

A Schlenk line is a dual-glass manifold equipped with stopcocks that connect to a vacuum pump and a source of purified inert gas.[7][11] This setup allows for the manipulation of air-sensitive materials in glassware (Schlenk flasks) on a standard lab bench. It is particularly useful for conducting reactions, distillations, and filtrations under an inert atmosphere.[11]

The key principle is the ability to switch a connected flask between a static vacuum and a positive pressure of inert gas.[6] An oil bubbler is used to monitor the inert gas flow and prevent over-pressurization of the glassware.

Caption: Diagram of a dual-manifold Schlenk line.

Section 3: Core Protocols for Manipulation

Protocol 3.1: Preparing Glassware

-

Cleaning: Thoroughly clean all glassware with an appropriate solvent and/or cleaning solution, followed by rinsing with deionized water and a final rinse with acetone or ethanol to facilitate drying.

-

Oven Drying: Place glassware in a laboratory oven at >120 °C for at least 4 hours, or preferably overnight.[7]

-

Assembly and Flame-Drying: While still hot, assemble the glassware (e.g., flask with condenser and septa) and connect it to the Schlenk line. For rigorous drying, gently heat the glassware under vacuum using a heat gun or a soft flame. This removes the tightly bound layer of adsorbed water.[6] Allow the glassware to cool completely under vacuum.

-

Inert Atmosphere Introduction: Once cool, fill the apparatus with inert gas. The glassware is now ready for use.

Protocol 3.2: Transferring Solids

The safest method for transferring solid organoantimony compounds is inside a glovebox.[9] If a glovebox is unavailable and the compound is not pyrophoric, a transfer under a positive flow of inert gas can be performed, although this carries a higher risk of brief atmospheric exposure.

Protocol 3.3: Transferring Liquids and Solutions (Cannula Transfer)

Transferring air-sensitive solutions is commonly achieved via a double-tipped needle, known as a cannula.[4][12] This technique uses a pressure differential to move liquid from one sealed vessel to another.

-

Preparation: Ensure both the source flask (A) and the receiving flask (B) are under a positive pressure of inert gas, monitored by bubblers. Both flasks must be sealed with rubber septa.

-

Cannula Insertion: Insert one end of the cannula through the septum of the source flask (A), ensuring the needle tip is below the liquid surface.

-

Initiating Transfer: Insert the other end of the cannula through the septum of the receiving flask (B). To start the flow, either slightly increase the inert gas pressure in flask A or create an outlet for gas in flask B by inserting a short "venting" needle connected to a bubbler. The slight pressure difference will push the liquid from A to B.

-

Completion: Once the desired volume is transferred, first remove the cannula from the receiving flask (B), and then from the source flask (A). This order prevents siphoning.

Caption: Workflow for an inert atmosphere cannula transfer.

Section 4: Storage and Waste Management

Storage

Proper storage is crucial to maintain the integrity of organoantimony compounds.[4]

-

Primary Containment: Solids should be stored in tightly sealed containers, such as Schlenk flasks or glass vials with PTFE-lined caps.[4]

-

Secondary Containment: These primary containers must be stored within a controlled inert atmosphere, with a glovebox being the ideal environment.[7][10] Storing a sealed flask on the bench is not recommended for long-term storage as septa and greased joints can fail over time.

-

Environment: Store in a cool, dry, and dark place to prevent thermal or photochemical decomposition.[4][10]

Waste Management

All organoantimony waste is considered hazardous and must be disposed of according to institutional and local environmental regulations.[13][14] Never dispose of antimony waste down the drain.

| Waste Stream | Description | Disposal Protocol |